
2-(Butan-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(Butan-2-yl)piperazine, has seen recent advancements. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2-(butan-2-yl)-1-(cyclopropylmethyl)piperazine molecule contains a total of 39 bond(s). There are 15 non-H bond(s), 4 rotatable bond(s), 1 three-membered ring(s), 1 six-membered ring(s) .Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
Piperazine derivatives have been examined for their inhibitory potential against various bacteria and fungi, indicating their use in developing new antibacterial and antifungal agents .
Anti-tubercular Agents
Novel piperazine derivatives have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis, showcasing their potential in tuberculosis therapy .
Synthesis of Piperazines
Advances in the synthesis methods of piperazines, including C–H functionalization of the carbon atoms of the piperazine ring, highlight their importance in medicinal chemistry .
Orientations Futures
Mécanisme D'action
Target of Action
Piperazine derivatives are known to interact with a wide range of biological targets, including gaba receptors , α2-adrenoceptors , and various enzymes . The role of these targets varies, but they are often involved in neurotransmission, cellular signaling, and metabolic processes.
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, such as acting as agonists or antagonists, or by modulating the activity of enzymes . These interactions can lead to changes in cellular signaling, neurotransmission, and other physiological processes.
Biochemical Pathways
Piperazine derivatives have been shown to influence various biochemical pathways, including those involved in apoptosis . The downstream effects of these interactions can include changes in cell survival, proliferation, and differentiation.
Pharmacokinetics
Piperazine derivatives are generally known for their impact on the physicochemical properties of the final molecule, their structural and conformational characteristics, and their easy handling in synthetic chemistry . These properties can influence the bioavailability of the compound.
Result of Action
Some piperazine derivatives have been shown to induce apoptosis in cancer cells . This suggests that 2-(Butan-2-yl)piperazine may also have significant effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-butan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-7(2)8-6-9-4-5-10-8/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENDJDOEMBDKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CNCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

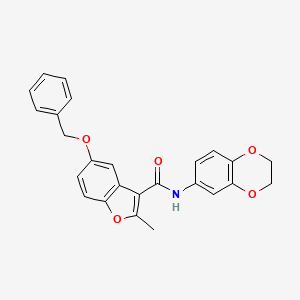
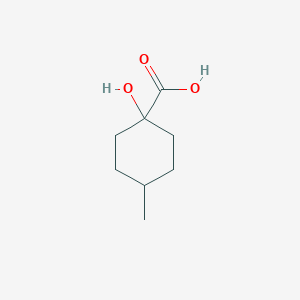
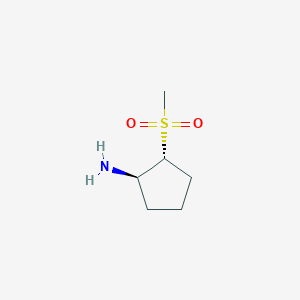

![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)
![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)
![Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)

![3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2956897.png)

![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)
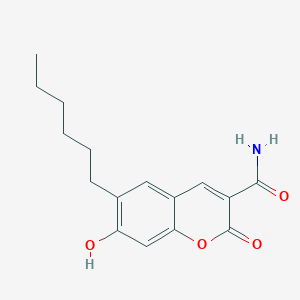
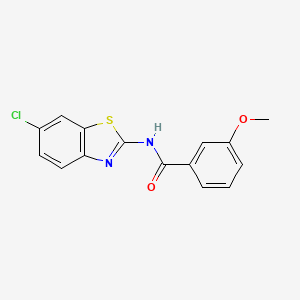
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2956902.png)